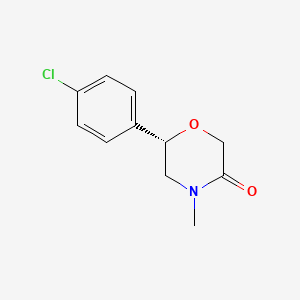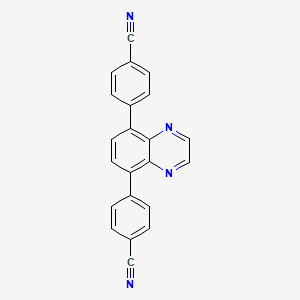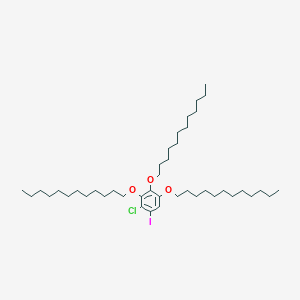
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona es un compuesto químico con una estructura única que incluye un anillo de morfolina sustituido con un grupo 4-clorofenilo y un grupo metilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona típicamente implica la reacción de 4-clorobenzaldehído con morfolina en presencia de un catalizador adecuado. La reacción procede a través de la formación de una base de Schiff intermedia, que posteriormente se reduce para producir el producto deseado. Los agentes reductores comunes utilizados en este proceso incluyen borohidruro de sodio o hidruro de litio y aluminio.
Métodos de Producción Industrial
En un entorno industrial, la producción de (6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona puede involucrar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de hidrogenación a alta presión y técnicas avanzadas de purificación, como la cristalización y la cromatografía, garantiza la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
(6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorofenilo, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Amoniaco o tiol en presencia de una base como el hidróxido de sodio.
Productos Principales
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Alcoholes o aminas.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
(6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión del receptor. Estas interacciones pueden conducir a cambios en las vías de señalización celular, afectando en última instancia los procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Birabresib: Un compuesto con una estructura similar que actúa como un inhibidor de BET.
JQ1: Otro inhibidor de BET con similitudes estructurales con (6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona.
Unicidad
(6S)-6-(4-clorofenil)-4-metilmorfolin-3-ona es único debido a su patrón específico de sustitución en el anillo de morfolina, que imparte propiedades químicas y biológicas distintas
Propiedades
Número CAS |
920798-28-3 |
|---|---|
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
(6S)-6-(4-chlorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
Clave InChI |
YKMCDLMGSNSAPX-SNVBAGLBSA-N |
SMILES isomérico |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)


![N-[(2S)-1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12621929.png)
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)

![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)

